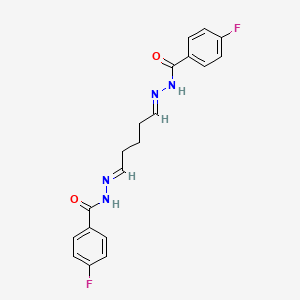
N',N''-(1E,5E)-pentane-1,5-diylidenebis(4-fluorobenzohydrazide)
Description
4-Fluoro-N’-[(1E,5E)-5-{[(4-fluorophenyl)formamido]imino}pentylidene]benzohydrazide is a synthetic organic compound characterized by the presence of fluorine atoms and a hydrazide functional group
Properties
Molecular Formula |
C19H18F2N4O2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-[(5E)-5-[(4-fluorobenzoyl)hydrazinylidene]pentylidene]amino]benzamide |
InChI |
InChI=1S/C19H18F2N4O2/c20-16-8-4-14(5-9-16)18(26)24-22-12-2-1-3-13-23-25-19(27)15-6-10-17(21)11-7-15/h4-13H,1-3H2,(H,24,26)(H,25,27)/b22-12+,23-13+ |
InChI Key |
CIEBZYOJOHMOAQ-FWSOMWAYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/CCC/C=N/NC(=O)C2=CC=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CCCCC=NNC(=O)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-[(1E,5E)-5-{[(4-fluorophenyl)formamido]imino}pentylidene]benzohydrazide typically involves the following steps:
Formation of the hydrazide: The initial step involves the reaction of 4-fluorobenzohydrazide with an appropriate aldehyde or ketone to form the corresponding hydrazone.
Condensation reaction: The hydrazone is then subjected to a condensation reaction with 4-fluorophenylformamide under controlled conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N’-[(1E,5E)-5-{[(4-fluorophenyl)formamido]imino}pentylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-N’-[(1E,5E)-5-{[(4-fluorophenyl)formamido]imino}pentylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-[(1E,5E)-5-{[(4-fluorophenyl)formamido]imino}pentylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N’-[(1E)-1-(4-fluorophenyl)ethylidene]benzohydrazide
- 4-Fluoro-N-(1-naphthylmethyl)benzamide
Uniqueness
4-Fluoro-N’-[(1E,5E)-5-{[(4-fluorophenyl)formamido]imino}pentylidene]benzohydrazide is unique due to its specific structural features, such as the presence of two fluorine atoms and the hydrazide functional group
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


